2-(3,5-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide
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Overview
Description
2-(3,5-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran ring, a methoxybenzoyl group, and a dimethylphenoxy moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the methoxybenzoyl group, and the attachment of the dimethylphenoxy moiety. Common reagents used in these reactions include benzofuran, methoxybenzoyl chloride, and 3,5-dimethylphenol. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under specific conditions, such as controlled temperatures and inert atmospheres, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Medicine: It has potential as a lead compound for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylphenoxy)acetamide
- 2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid
- Bis[2-hydroxy-3-(3,5-dimethylphenoxy)propyl]amine
Uniqueness
2-(3,5-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide is unique due to its combination of a benzofuran ring, a methoxybenzoyl group, and a dimethylphenoxy moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C26H23NO5 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C26H23NO5/c1-16-12-17(2)14-20(13-16)31-15-23(28)27-24-21-6-4-5-7-22(21)32-26(24)25(29)18-8-10-19(30-3)11-9-18/h4-14H,15H2,1-3H3,(H,27,28) |
InChI Key |
QWTUYDXWCRILDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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